4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is a synthetic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly in targeting specific proteins involved in cellular processes. The compound has the following identifiers:
This compound is classified as an isoindoline derivative and is primarily researched for its potential applications in drug development. Its structure incorporates both bromine and fluorine substituents, which can enhance its biological activity. The compound is available from various chemical suppliers, indicating its relevance in research settings .
The synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione typically involves several key steps:
These steps are typically optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography to isolate the final product .
The compound features a bicyclic system with:
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield .
The mechanism of action for 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione involves interaction with specific protein targets within cells:
Research indicates that these interactions can lead to significant changes in cellular behavior, making this compound a candidate for further pharmacological studies .
The physical properties of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione include:
Chemical properties include:
Safety data sheets indicate necessary precautions due to potential hazards associated with handling brominated compounds .
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione has potential applications in several scientific fields:
The structural core of 4-bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione derives from modified thalidomide scaffolds, serving as cereblon (CRBN)-binding ligands in PROTACs (Proteolysis-Targeting Chimeras). This compound integrates a bromo-fluorinated isoindolinone moiety linked to a glutarimide-containing piperidine-2,6-dione ring, enabling targeted protein degradation. Modular assembly typically follows a convergent approach: the piperidinyl-isoindoline core is synthesized first via cyclization reactions, followed by site-specific halogenation. The bromine atom at the C4 position provides a handle for subsequent bioconjugation via cross-coupling reactions, while the fluorine atom at C7 enhances metabolic stability and membrane permeability. The glutarimide moiety remains essential for CRBN binding, with crystallographic studies confirming conserved hydrogen bonding patterns despite halogen substitutions [5] [9].
Table 1: Synthetic Strategies for Thalidomide-Derived Scaffolds
Scaffold Component | Key Building Blocks | Coupling Method | PROTAC Function |
---|---|---|---|
Isoindoline-1,3-dione | 4-Bromo-7-fluoroisoindole | Cyclocondensation | Target protein binding |
Piperidine-2,6-dione | Glutaric anhydride | Nucleophilic addition | CRBN E3 ligase recruitment |
Trifunctional linker | PEG/Piperazine derivatives | Sonogashira/Suzuki | Spatial bridging |
Bromine introduction at the C4 position employs electrophilic aromatic substitution or palladium-catalyzed cross-coupling. Directed ortho-metalation (DoM) strategies prove effective, where a directing group (e.g., amide) facilitates lithiation adjacent to fluorine, followed by quenching with bromine sources. Fluorine incorporation occurs early in synthesis via Balz-Schiemann or halogen-exchange reactions, leveraging the superior leaving-group capability of diazonium intermediates. Microwave-assisted synthesis (180°C, 20 min) enhances fluorination efficiency using KF/Cu(I) systems, achieving >95% regioselectivity. The electron-withdrawing nature of fluorine modulates the isoindolinone ring’s electronic properties, increasing bromine’s reactivity toward nucleophilic displacement – crucial for downstream linker attachment. Bromine’s polarizability also facilitates π-stacking interactions in target protein binding pockets [4] [6].
Table 2: Halogenation Parameters and Electronic Effects
Halogenation Type | Reagents/Conditions | Yield (%) | σₚ (Hammett Constant) | Impact on Log P |
---|---|---|---|---|
C4 Bromination | NBS, DMF, 0°C, 2h | 88 | +0.23 | +0.86 |
C7 Fluorination | KF/CuI, μW, 180°C | 92 | +0.06 | -0.12 |
Simultaneous Br/F | Selectfluor® + Br₂, CH₃CN | 78 | N/A | +0.74 |
Trifunctional linkers bridge the CRBN-binding moiety (piperidinyl-isoindoline), target protein binder (e.g., kinase inhibitor), and solubilizing groups. Design prioritizes biocompatible conjugation handles: bromine permits Sonogashira or Suzuki couplings for alkyne/aryl linker appending, while the piperidine nitrogen undergoes acylations. Strategic linker length optimization (typically 8-12 PEG units) balances ternary complex formation efficiency and cellular permeability. Heterobifunctional chains incorporate pH-sensitive groups (e.g., hydrazones) for endosomal release. Recent advances employ "clickable" azide-alkyne cycloadditions for branched linkers, enabling heteromultivalent degraders that simultaneously engage multiple targets. Native chemical ligation (NCL) facilitates fusion with peptide-based warheads, exploiting cysteine residues for chemoselective conjugation [8] [10].
The C3 stereocenter in the piperidine ring dictates spatial orientation of CRBN-binding pharmacophores. Asymmetric hydrogenation using Ir(I)-(R)-BINAP catalysts achieves enantiomeric excesses >98% in model systems, though fluorine’s electronegativity necessitates adjusted ligand frameworks. Diastereoselective reductions (NaBH₄/CeCl₃) of imine intermediates yield cis/trans ratios up to 15:1, confirmed by NOESY. Ring-closing metathesis (Grubbs 2nd gen) constructs the dioxopiperidine ring with controlled C3 configuration, while enzymatic resolutions (lipase CAL-B) resolve racemates. Computational modeling reveals fluorine-induced torsional effects altering transition-state energies in nucleophilic additions – critical for maintaining uniform stereochemistry during scale-up [4] [7].
Table 3: Stereoselective Synthesis Performance Metrics
Method | Catalyst/Reagent | ee (%) | cis:trans Ratio | Temperature Sensitivity |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir(I)-(R)-BINAP | 98.5 | N/A | High (>5% de at 40°C) |
Diastereoselective Reduction | NaBH₄/CeCl₃ | N/A | 15:1 | Moderate |
Enzymatic Resolution | Lipase CAL-B | 99 | N/A | Low |
Ring-Closing Metathesis | Grubbs-II | 90 (de) | 8:1 | High |
Thermolabile intermediates (e.g., bromo-fluoro isoindole precursors) require strict cold-chain management (-20°C) during large-scale purification to prevent dehalogenation. Chromatographic separations employ low-temperature silica gel (0°C) with hexane/ethyl acetate gradients, reducing decomposition from 15% to <2%. Crystallization optimization identified ethanol/water (7:3) as ideal for isolating the title compound, with controlled cooling ramps (0.5°C/min) yielding 99.5% HPLC purity. Cold-chain logistics impact yields: intermediates stored >8h at 25°C show 40% bromine loss via hydrolysis. Single-use freeze-thaw systems with standardized ice-front growth speed (IFGS) ensure reproducible crystallization kinetics across 3L to 300L scales, critical for GMP compliance [1] [2].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3